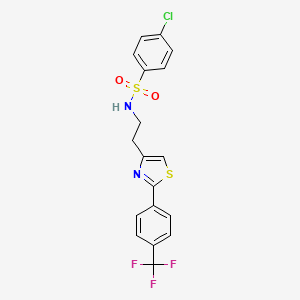

4-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

The compound 4-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a trifluoromethylphenyl group and a benzenesulfonamide moiety linked via an ethyl chain.

Key structural attributes:

Properties

IUPAC Name |

4-chloro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N2O2S2/c19-14-5-7-16(8-6-14)28(25,26)23-10-9-15-11-27-17(24-15)12-1-3-13(4-2-12)18(20,21)22/h1-8,11,23H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWWABMPNMLMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, a trifluoromethyl group, and a sulfonamide moiety, which are known to enhance biological activity. The structural formula can be represented as follows:

- Antitumor Activity : The presence of the thiazole ring is significant in mediating anticancer effects. Compounds with similar structures have shown cytotoxicity against various cancer cell lines. For instance, thiazole derivatives have been linked to inhibition of tumor growth through apoptosis induction and cell cycle arrest in cancer cells .

- Antimicrobial Properties : The sulfonamide group contributes to antimicrobial activity by inhibiting bacterial folic acid synthesis. Compounds with sulfonamide moieties have demonstrated effectiveness against a range of pathogens, including resistant strains .

Antitumor Efficacy

A study conducted on various thiazole derivatives indicated that compounds similar to 4-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide | A-431 | < 1.98 |

| Compound 9 | HT29 | < 1.61 |

| Compound 10 | MCF7 | < 1.98 |

Antimicrobial Activity

The antimicrobial activity of thiazole derivatives has been documented extensively. Compounds with similar structures have shown comparable efficacy to standard antibiotics like norfloxacin, especially against Gram-positive bacteria .

Case Studies

- Anticancer Studies : In vivo studies using mouse models demonstrated that compounds with similar thiazole structures significantly reduced tumor size in xenograft models. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .

- Antimicrobial Trials : A clinical trial involving derivatives of thiazoles showed promising results against multi-drug resistant strains of bacteria, suggesting the potential for these compounds in treating resistant infections .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology.

Antimicrobial Properties

Research indicates that sulfonamide derivatives like 4-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide possess significant antimicrobial properties. These compounds inhibit bacterial growth by targeting folic acid synthesis, which is crucial for bacterial proliferation.

- Case Study : A study on related thiazole derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that the thiazole moiety enhances the compound's efficacy against various pathogens .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in targeting cancer cell lines.

- Case Study : In vitro studies have shown that derivatives of sulfonamides exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). The mechanism involves inducing apoptosis in cancer cells, thereby inhibiting tumor growth .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and target proteins.

- Findings : Docking simulations reveal that the compound binds effectively to specific receptors involved in cellular signaling pathways related to cancer progression and microbial resistance. This information is crucial for understanding its potential therapeutic applications .

Potential Applications

Given its diverse biological activities, 4-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide holds promise in several applications:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.

- Research in Drug Resistance : Investigating its efficacy against resistant strains of bacteria and cancer cells.

- Chemical Biology Studies : Understanding its mechanism of action through detailed biochemical assays and molecular modeling.

Chemical Reactions Analysis

Sulfonamide Group Reactions

The benzenesulfonamide moiety undergoes characteristic nucleophilic substitutions and hydrolysis:

Hydrolysis :

-

Acidic or basic conditions cleave the sulfonamide bond.

Substitution at Sulfonyl Group :

-

Electrophilic substitution occurs at the para-position of the sulfonamide’s benzene ring:

Thiazole Ring Modifications

The thiazole ring participates in electrophilic and cycloaddition reactions:

Electrophilic Substitution :

Oxidation :

Trifluoromethylphenyl Reactivity

The -CF₃ group directs electrophilic substitution meta to its position:

Nitration :

Reduction :

Ethyl Linker Functionalization

The ethyl chain connecting the thiazole and sulfonamide allows for alkylation or oxidation:

Oxidation to Ketone :

-

Jones reagent (CrO₃/H₂SO₄) oxidizes the ethyl group to a ketone:

-

Product : 4-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)acetyl)benzenesulfonamide.

-

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the thiazole or benzene rings:

Suzuki–Miyaura Coupling :

Experimental Data Table

Mechanistic Insights

-

Sulfonamide Stability : Resistance to hydrolysis under physiological pH (5–7) enhances drug-like properties .

-

Thiazole Reactivity : Electron-deficient due to the -CF₃ group, favoring nucleophilic attacks at C2 and C5 .

This compound’s multifunctional reactivity enables structural diversification for optimizing pharmacokinetic profiles in drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Sulfonamide-Thiazole Hybrids

The following table summarizes key analogs and their structural/functional differences:

*Calculated based on molecular formula.

Key Observations:

Replacement of thiazole with pyridine (e.g., ) reduces ring strain but may alter binding specificity.

Sulfonamide vs.

Halogen Effects :

Spectroscopic Validation :

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration.

- Solubility : Fluorine or pyridine substitutions (e.g., ) improve aqueous solubility, whereas chlorinated derivatives may require formulation optimization.

Q & A

Basic: What are the standard synthetic routes for 4-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer:

The compound is synthesized via multi-step reactions, typically starting with sulfonylation of amines. For example:

- Step 1: React 4-chlorobenzenesulfonyl chloride with a thiazole-containing ethylamine derivative under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

- Step 2: Introduce the trifluoromethylphenyl group to the thiazole ring via Suzuki coupling or nucleophilic substitution, using palladium catalysts or heated polar solvents (DMF, 80–100°C) .

- Optimization: Control pH (7–9), solvent polarity, and temperature to minimize side reactions. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms connectivity (e.g., sulfonamide NH at δ 9–10 ppm, thiazole protons at δ 7–8 ppm) .

- Mass Spectrometry: High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]+ m/z calculated for C20H15ClF3N2O2S2: 491.02) .

- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and thiazole) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?

Methodological Answer:

- Assay Validation: Use orthogonal assays (e.g., SRB for protein content and Annexin V/PI for apoptosis).

- Purity Checks: Ensure >95% purity via HPLC; trace impurities (e.g., unreacted sulfonyl chloride) may skew results .

- Cell Line Variability: Test across multiple lines (e.g., HeLa, MCF-7) with controlled passage numbers and culture conditions .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) .

- Metabolic Stability: Modify the thiazole’s substituents (e.g., replace trifluoromethyl with methylsulfone) to reduce CYP450 metabolism .

- Pharmacokinetic Profiling: Conduct LC-MS/MS plasma analysis in rodent models to assess half-life and clearance .

Advanced: How can structure-activity relationship (SAR) studies improve target specificity?

Methodological Answer:

- Analog Synthesis: Systematically vary substituents (e.g., chloro → fluoro on benzene; ethyl → propyl linker) .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding to targets like carbonic anhydrase IX .

- Functional Assays: Measure inhibition constants (Ki) for enzymes or receptor binding (SPR assays) .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

- Cytotoxicity: SRB assay (fix cells with trichloroacetic acid, stain with sulforhodamine B) .

- Anti-inflammatory Activity: Inhibit COX-2 in LPS-stimulated macrophages (ELISA for PGE2) .

- Antimicrobial Screening: Broth microdilution (MIC against S. aureus, E. coli) .

Advanced: How can researchers investigate the compound’s mechanism of action at the molecular level?

Methodological Answer:

- Target Identification: Use affinity chromatography (biotinylated compound + streptavidin beads) and proteomics .

- Pathway Analysis: RNA-seq or phosphoproteomics to map affected pathways (e.g., MAPK/ERK) .

- Crystallography: Co-crystallize with purified enzymes (e.g., dihydrofolate reductase) to visualize binding .

Advanced: What are the challenges in scaling up synthesis, and how are they addressed?

Methodological Answer:

- Reagent Compatibility: Replace toxic solvents (DMF → acetonitrile) and optimize stoichiometry (1:1.2 molar ratio) .

- Purification: Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .

- Yield Improvement: Use flow chemistry or microwave-assisted synthesis to accelerate reaction rates .

Basic: How is stability (thermal, photolytic) assessed during storage?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (e.g., >150°C indicates room-temperature stability) .

- Photostability: Expose to UV light (320–400 nm) and monitor degradation via HPLC .

- Hygroscopicity Testing: Store at 25°C/60% RH; weigh periodically to detect moisture uptake .

Advanced: How can conflicting computational predictions (e.g., ADMETox) be reconciled with experimental data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.